REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[c:4]1[n:5][c:6]([Cl:10])[cH:7][cH:8][cH:9]1.[CH2:18]1[O:19][CH2:20][CH2:21][O:22][CH2:23]1.[ClH:11].[OH2:17].[S:12]([Cl:13])(=[O:14])([Cl:15])=[O:16]>>[C:1]([CH2:2][Cl:15])(=[O:3])[c:4]1[n:5][c:6]([Cl:10])[cH:7][cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1cccc(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCl)c1cccc(Cl)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |